molecular formula C28H22Cl2FNO3 B136387 Flumethrin CAS No. 69770-45-2

Flumethrin

Cat. No.: B136387
CAS No.: 69770-45-2
M. Wt: 510.4 g/mol
InChI Key: YXWCBRDRVXHABN-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

This compound, a synthetic pyrethroid, primarily targets the sodium channels in the nerve cells of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts by blocking the closure of the ion gates of the sodium channels during the re-polarization phase . This action disrupts the transmission of nerve impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects suffer from hyperactivity, while at high concentrations, they are paralyzed and die .

Biochemical Pathways

This compound affects the biochemical pathways related to nerve impulse transmission. By blocking the sodium channels, it disrupts the normal flow of sodium ions, which is crucial for the propagation of nerve impulses . This disruption affects the normal functioning of the nervous system, leading to paralysis and death of the insect .

Pharmacokinetics

This compound is applied topically and remains mostly on the hair-coat of the treated animals. It is very poorly absorbed through the skin . After oral administration to rats, around 68% of the radioactivity was eliminated in the feces during the first 24 hours and approximately 2% in the urine . The plasma elimination half-lives of this compound in orally dosed rats were approximately 160 hours and 8 hours respectively .

Result of Action

This compound’s action results in significant cytotoxic effects. It induces oxidative stress and apoptosis, which could cause DNA damage . It significantly increases apoptosis-related gene expressions (Bax, Casp-3, BNIP3, APAF1, and AKT1) and oxidative stress and antioxidative (NFκB and SOD2) mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, improper use often leads to residue accumulation in honeybee colonies, thus threatening the health of honeybees . The higher the concentration of this compound the honeybee larvae are exposed to, the greater the damage to the physiology of honeybee larvae and the newly emerged worker bees .

Safety and Hazards

Flumethrin has a negative effect on Apis ceranàs lifespan, induces an innate avoidance response, acts as a punishing reinforcer in olfactory learning, and interferes with the association of an appetitive conditioned stimulus . Furthermore, this compound uptake within the colony reduces olfactory learning over an extended period of time . Following substantial ingestion, patients may develop coma, convulsions and severe muscle fasciculations and may take several days, occasionally weeks, to recover .

Future Directions

There are few tests using companion animal parasiticides, this review additionally includes tests of technical grade (TG) active ingredients (defined here as >95% pure) .

Biochemical Analysis

Biochemical Properties

Flumethrin interacts with the sodium channels of nerve membranes, causing a long-lasting prolongation of transient increase in sodium ion permeability . This leads to persistent depolarization and frequency-dependent conduction block in sensory and motor neurons .

Cellular Effects

This compound has been found to induce oxidative stress and apoptosis, which could cause DNA damage . It also alters the enzymatic activity of serum and liver tissue .

Molecular Mechanism

This compound’s main target of action is the nerve membrane sodium channel . It inactivates the sodium channel, causing a long-lasting prolongation of transient increase in sodium ion permeability . This results in a persistent depolarization and frequency-dependent conduction block in sensory and motor neurons .

Temporal Effects in Laboratory Settings

In a study involving rats, this compound was administered orally daily for 14 days . It was found that this compound significantly altered the enzymatic activity of serum and liver tissue . It also led to increased MDA level, SOD, and catalase activity in liver and blood samples of rats .

Dosage Effects in Animal Models

In animal models, this compound has been found to have toxic effects . For instance, in a study involving albino rats, this compound was found to produce oxidative stress in the body .

Metabolic Pathways

This compound exposure diminishes hepatic enzyme levels and catalytic activities of monooxygenase systems . This suggests that this compound may interact with enzymes involved in these metabolic pathways.

Subcellular Localization

Given its mechanism of action on nerve membrane sodium channels, it is likely that it localizes to the nerve membranes where these channels are present .

Chemical Reactions Analysis

Flumethrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidative products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano and halogen groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Properties

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWCBRDRVXHABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058166
Record name Flumethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69770-45-2
Record name Flumethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69770-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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